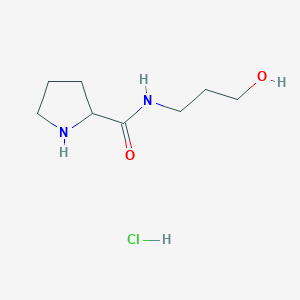

N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride

Description

Historical context and discovery

The development of this compound emerged from the broader investigation of pyrrolidine carboxamide derivatives that began gaining momentum in the early 2000s. The discovery of pyrrolidine carboxamides as potent inhibitors of various biological targets marked a significant milestone in heterocyclic chemistry research. Through high-throughput screening methodologies, researchers identified pyrrolidine carboxamides as a novel class of compounds with remarkable biological activity, particularly as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. This initial breakthrough led to extensive structure-activity relationship studies that explored various substitution patterns on the pyrrolidine ring system.

The specific development of this compound represents part of the systematic exploration of N-substituted pyrrolidine carboxamides. The introduction of the 3-hydroxypropyl substituent was strategically designed to enhance both the pharmacological properties and the water solubility of the parent pyrrolidine carboxamide structure. The hydrochloride salt formation was implemented to further improve the compound's stability and handling characteristics, making it more suitable for pharmaceutical applications and biological testing.

The compound's synthesis methodology builds upon established protocols for pyrrolidine carboxamide preparation, incorporating modern synthetic techniques that allow for efficient and scalable production. The development process involved careful optimization of reaction conditions, including temperature control, solvent selection, and purification methods to achieve high yields and purity levels. This systematic approach to compound development reflects the evolution of modern medicinal chemistry practices, where structural modifications are guided by both computational predictions and empirical testing.

Classification within pyrrolidine carboxamide family

This compound belongs to the broader class of pyrrolidine carboxamides, which are characterized by the presence of a five-membered nitrogen-containing pyrrolidine ring attached to a carboxamide functional group. Within this family, the compound is specifically classified as an N-substituted 2-pyrrolidinecarboxamide, where the carboxamide group is positioned at the 2-position of the pyrrolidine ring and bears a 3-hydroxypropyl substituent on the amide nitrogen. This structural arrangement distinguishes it from other pyrrolidine carboxamide derivatives that may have different substitution patterns or carboxamide positions.

The pyrrolidine carboxamide family encompasses various structural modifications that have been extensively studied for their biological activities. Five-membered heterocycles containing nitrogen atoms, such as pyrrolidine, are essential structural components in various pharmaceutical compounds due to their unique electronic properties and conformational flexibility. The pyrrolidine ring system is characterized as a saturated five-membered heterocycle with one nitrogen atom, classified as an aza cycloalkane or cyclic amine. The compound's basicity, with a pKa of approximately 11.3, makes it a strong nucleophile and enables various chemical transformations.

The 2-pyrrolidinecarboxamide subfamily specifically refers to compounds where the carboxamide functionality is directly attached to the second carbon of the pyrrolidine ring. This positioning is significant because it influences both the compound's chemical reactivity and biological activity. Research has demonstrated that the amide nature and tether length are key determinant elements for the anticancer activity of pyrrolidine carboxamide analogues. The hydroxypropyl substituent in this compound represents a specific structural modification designed to enhance the compound's pharmacological profile while maintaining the core pyrrolidine carboxamide pharmacophore.

Significance in heterocyclic chemistry research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual properties, representing a paradigm for understanding structure-activity relationships in nitrogen-containing heterocycles. Pyrrolidine-based compounds have emerged as essential pharmacophores in modern drug discovery, with nitrogen heterocycles forming the majority of structural skeletons in pharmaceutical drugs, accounting for approximately 84% of all molecules approved by regulatory agencies. The compound exemplifies how strategic structural modifications can enhance both the chemical properties and biological activities of heterocyclic scaffolds.

The research significance of this compound is particularly evident in its contribution to understanding the role of five-membered heterocycles in medicinal chemistry applications. Pyrrolidine carboxamides have demonstrated remarkable versatility as inhibitors of various biological targets, including enzymes involved in bacterial fatty acid synthesis and cancer cell proliferation. The development of this compound has provided valuable insights into how hydroxyl-containing substituents can influence both the pharmacokinetic properties and therapeutic efficacy of pyrrolidine-based drugs.

The compound's impact on heterocyclic chemistry research is further amplified by its role in advancing synthetic methodologies for complex pyrrolidine derivatives. The synthesis of this compound involves sophisticated chemical transformations that demonstrate the application of modern organic synthesis techniques to heterocyclic chemistry. These methodological advances have implications beyond the specific compound, contributing to the broader understanding of how to efficiently construct and modify pyrrolidine-containing molecules for pharmaceutical applications.

Moreover, the compound serves as a valuable model system for studying the interactions between heterocyclic compounds and biological targets. Research has shown that pyrrolidine carboxamides can interact with multiple essential enzymes through various mechanisms, including hydrogen bonding and electrostatic interactions. The hydroxypropyl substituent in this compound provides additional sites for molecular interactions, making it an excellent probe for understanding how structural modifications influence biological activity. This understanding has broader implications for the design of new therapeutic agents based on pyrrolidine scaffolds.

The compound's significance is also reflected in its contribution to the development of structure-based drug design approaches. Crystal structure studies of related pyrrolidine carboxamides bound to their target enzymes have provided detailed insights into the molecular basis of their inhibitory activity. These structural studies have informed the rational design of new compounds, including this compound, demonstrating how fundamental research in heterocyclic chemistry can translate into practical applications in drug discovery.

Properties

IUPAC Name |

N-(3-hydroxypropyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c11-6-2-5-10-8(12)7-3-1-4-9-7;/h7,9,11H,1-6H2,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNMJKDMBNGASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of Synthesis Strategy

The primary synthetic route for N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride involves the amide bond formation between 3-hydroxypropylamine and 2-pyrrolidinecarboxylic acid or its derivatives. The reaction is typically facilitated by coupling agents that activate the carboxylic acid group to react with the amine, yielding the desired amide.

- 3-Hydroxypropylamine (nucleophilic amine component)

- 2-Pyrrolidinecarboxylic acid (carboxylic acid component)

Coupling agents commonly used:

- N,N’-Dicyclohexylcarbodiimide (DCC)

- Other carbodiimides or coupling reagents may be employed depending on the conditions

The hydrochloride salt form is usually obtained by treatment of the free amide product with hydrochloric acid or by performing the reaction in the presence of HCl to yield the stable salt.

Detailed Preparation Method

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Activation of 2-pyrrolidinecarboxylic acid | Use of DCC or similar carbodiimide in anhydrous solvent (e.g., dichloromethane) at 0–25 °C | Formation of an active ester intermediate |

| 2 | Coupling with 3-hydroxypropylamine | Addition of 3-hydroxypropylamine to the activated acid intermediate, stirring at room temperature | Formation of N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide |

| 3 | Isolation and purification | Filtration to remove dicyclohexylurea byproduct, solvent evaporation, recrystallization | Pure amide compound |

| 4 | Conversion to hydrochloride salt | Treatment with HCl in an appropriate solvent (e.g., ethanol or ether) | Formation of this compound salt |

Reaction Conditions and Optimization

- Solvent choice: Dichloromethane or dimethylformamide (DMF) are preferred solvents for the coupling reaction due to good solubility and inertness.

- Temperature: Mild temperatures (0–25 °C) are optimal to avoid side reactions and degradation.

- Molar ratios: Slight excess of 3-hydroxypropylamine may be used to drive the reaction to completion.

- Coupling agent efficiency: DCC is widely used; however, alternatives like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be considered for water-soluble conditions.

- Purification: The dicyclohexylurea byproduct is insoluble and can be filtered off; further purification by recrystallization ensures high purity.

Research Findings and Yields

- The coupling reaction typically proceeds with high yield (70–90%) under optimized conditions.

- The hydrochloride salt form is stable and can be isolated as a crystalline solid.

- Analytical characterization (NMR, IR, MS) confirms the structure and purity.

- The reaction is scalable for gram to multi-gram synthesis without significant loss of yield or purity.

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting materials | 3-Hydroxypropylamine, 2-pyrrolidinecarboxylic acid | Commercially available |

| Coupling agent | N,N’-Dicyclohexylcarbodiimide (DCC) | Efficient amide bond formation |

| Solvent | Dichloromethane (DCM) or DMF | Anhydrous preferred |

| Temperature | 0–25 °C | Avoids side reactions |

| Reaction time | 4–24 hours | Monitored by TLC or HPLC |

| Yield | 70–90% | High yield achievable |

| Purification | Filtration, recrystallization | Removes byproducts |

| Salt formation | HCl treatment | Produces stable hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

Medicinal Chemistry

- Therapeutic Development : N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride serves as a building block for synthesizing pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic efficacy.

- Biological Activity : Studies indicate that this compound can interact with various biological targets, influencing pathways related to pain management and inflammation.

Materials Science

- Polymer Incorporation : The compound can be integrated into polymer matrices to improve properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use.

Biological Studies

- Neurotropic Effects : Recent research has explored its potential neurotropic effects, suggesting it may promote neurite outgrowth in neuronal cultures, which is critical for nerve regeneration therapies .

Case Study 1: Neurotropic Activity

A study published in PMC investigated the neurotropic effects of derivatives related to this compound on neuronal cultures. The findings indicated significant neurite outgrowth when treated with specific concentrations of the compound, suggesting its potential as a neuroregenerative agent .

Case Study 2: Polymer Applications

Research conducted on incorporating this compound into polymer systems demonstrated enhanced mechanical properties and thermal stability compared to control samples. This application could lead to advancements in materials used for biomedical devices and other industrial applications.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxypropyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Ring System Variations

Key Observations:

- Substituent Effects: The 3-hydroxypropyl group in the target compound likely increases hydrophilicity compared to the 3-methoxypropyl group in ’s piperidine analog. Methoxy groups are more lipophilic, which may reduce aqueous solubility but enhance membrane permeability .

- Ring System Differences :

- Pyrrolidine (5-membered) vs. Piperidine (6-membered) : Smaller ring systems like pyrrolidine may exhibit greater conformational strain, affecting binding pocket compatibility in biological targets. Piperidine’s larger ring could offer improved steric complementarity in certain receptors .

- Aromatic vs. Aliphatic Rings : The pyridine () and benzamide () cores introduce aromaticity, enhancing stability and enabling π-π stacking interactions. However, saturated rings (e.g., pyrrolidine/piperidine) provide flexibility, which may be critical for induced-fit binding .

Functional Group and Pharmacokinetic Implications

- Hydrochloride Salt : The hydrochloride form in both the target compound and ’s analog improves crystallinity and stability, facilitating formulation. Salt formation also enhances solubility in polar solvents .

- Sulfonyl and Methoxy Groups : ’s compound highlights how sulfonyl groups can modulate pharmacokinetics (e.g., prolonged half-life due to increased metabolic resistance) and methoxy groups may sterically hinder enzyme binding .

Biological Activity

N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the synthesis, mechanisms of action, biological activities, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring and a carboxamide functional group, making it a member of the pyrrolidine derivatives. The synthesis typically involves the reaction between 3-hydroxypropylamine and 2-pyrrolidinecarboxylic acid, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to ensure high yield and purity. The molecular formula is C₈H₁₈ClN₃O₂, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and chlorine.

The biological activity of this compound is primarily attributed to its interaction with various biological targets including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, which can lead to modulation of their activity. Studies have shown that it may influence pathways involving G protein-coupled receptors (GPCRs) and enzymes critical for metabolic processes .

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine carboxamides exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against various pathogens in vitro. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

Studies have suggested potential neuroprotective effects of this compound. It may influence neurotrophic factors and promote neurite outgrowth, indicating its potential use in neurodegenerative diseases .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways in cellular models .

Case Studies

-

In Vitro Studies on Antimicrobial Activity :

A series of experiments demonstrated that this compound inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. This study highlighted its potential as a therapeutic agent against resistant bacterial strains . -

Neuroprotective Assays :

In a study assessing neuroprotective effects, treatment with the compound resulted in a significant increase in neurite length in cultured neurons compared to untreated controls. This suggests that the compound may enhance neuronal survival and growth under stress conditions . -

Anti-inflammatory Mechanisms :

A detailed investigation into the anti-inflammatory effects revealed that this compound reduced TNF-α levels in macrophage cultures by 40% at a concentration of 5 µM, indicating its potential utility in managing inflammatory diseases .

Summary of Findings

| Activity Type | Observed Effect | Concentration Tested |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus | 10 µg/mL |

| Neuroprotective | Increased neurite length | Various |

| Anti-inflammatory | Reduced TNF-α levels | 5 µM |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride, and what are the critical reaction conditions?

- Methodological Answer : The compound can be synthesized via a Mannich reaction or nucleophilic substitution. For example, reacting 2-pyrrolidinecarboxamide with 3-chloro-1-propanol under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours. Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated hydrochloric acid in an ice bath . Key considerations include maintaining anhydrous conditions to avoid hydrolysis and monitoring reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1).

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR in DMSO-d6 or CDCl3 to verify the presence of the 3-hydroxypropyl group (δ ~1.6–1.8 ppm for CH2, δ ~3.4–3.6 ppm for OH) and pyrrolidine carboxamide backbone (δ ~2.2–2.5 ppm for pyrrolidine protons) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution) to assess purity (>98% by area normalization) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+ ~233.1) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : After neutralization and filtration, purify the crude product via recrystallization from ethanol/water (3:1) at 4°C. For impurities with similar polarity, use silica gel column chromatography with a gradient of methanol (2–10%) in dichloromethane. Monitor fractions by TLC and combine pure fractions for HCl salt formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data attributed to stereochemical variations in the compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to separate enantiomers. Compare retention times with authentic standards .

- X-ray Crystallography : Determine absolute configuration via single-crystal X-ray diffraction of a co-crystallized derivative (e.g., with tartaric acid) .

- Biological Assay Validation : Test separated enantiomers in parallel assays (e.g., receptor binding) to correlate stereochemistry with activity .

Q. What analytical approaches are recommended for studying the metabolic stability of this compound in vitro?

- Methodological Answer :

- Microsomal Incubation : Incubate the compound with liver microsomes (human/rat) at 37°C in PBS (pH 7.4) containing NADPH. Terminate reactions at intervals (0, 15, 30, 60 min) with ice-cold acetonitrile .

- LC-MS/MS Quantification : Use a triple quadrupole MS with MRM transitions specific to the parent compound and suspected metabolites (e.g., hydroxylated or dealkylated products). Calculate half-life () using first-order decay kinetics .

Q. How should researchers address contradictory solubility data reported for this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Profiling : Perform equilibrium solubility studies in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol, acetonitrile) using UV-Vis spectroscopy (λmax ~210 nm). Validate results via nephelometry for precipitates .

- Degradation Analysis : Test for hydrolytic degradation (e.g., via NMR in D2O) to rule out solvent-induced decomposition. Adjust pH or use co-solvents (e.g., 10% PEG-400) to stabilize the compound .

Methodological Notes for Experimental Design

- Stereochemical Integrity : Always verify enantiomeric excess (ee) after synthesis using polarimetry or chiral HPLC to avoid confounding biological results .

- Impurity Profiling : Include a forced degradation study (heat, light, oxidation) to identify potential degradation products. Use LC-MS to track impurities >0.1% .

- Data Reproducibility : Pre-standardize solvents, temperatures, and equipment (e.g., rotary evaporator settings) across replicates to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.